2-fluoro-2-oxo PCE (hydrochloride)

Catalog No.
S11223101
CAS No.
M.F
C14H19ClFNO
M. Wt
271.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-2-oxo PCE (hydrochloride)

Product Name

2-fluoro-2-oxo PCE (hydrochloride)

IUPAC Name

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride

Molecular Formula

C14H19ClFNO

Molecular Weight

271.76 g/mol

InChI

InChI=1S/C14H18FNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H

InChI Key

CAQVRTRJSIFTRP-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2F.Cl

2-Fluoro-2-oxo PCE (hydrochloride) is a novel compound belonging to the arylcyclohexylamine class, which includes various dissociative anesthetics such as ketamine and phencyclidine. Its chemical structure features a cyclohexane ring with a fluorinated phenyl group, making it an analogue of ketamine where a chlorine atom is replaced by a fluorine atom. The full IUPAC name is 2-fluoro-2-oxo-N-ethyl-cyclohexanamine hydrochloride, with the molecular formula C14H19ClFNOC_{14}H_{19}ClFNO and a molar mass of approximately 271.76 g/mol .

This compound has been identified in various contexts, including forensic cases and drug chemistry analyses, indicating its emergence as a designer drug in different regions, notably Australia and parts of Asia .

. Initially, 2-fluorobenzonitrile reacts with a Grignard reagent to form an intermediate ketone. This is followed by a bromination step to yield α-bromocyclopentyl-(2-fluorophenyl)-ketone. Subsequent reaction with methylamine at low temperatures generates α-hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine. Finally, thermal rearrangement transforms the five-membered ring into the cyclohexylketone form, and hydrochloric acid is used to produce the hydrochloride salt .

The synthesis of 2-fluoro-2-oxo PCE can be summarized in the following steps:

  • Reaction of 2-Fluorobenzonitrile with Grignard Reagent: This forms an intermediate compound.
  • Bromination: The intermediate undergoes bromination to yield α-bromocyclopentyl-(2-fluorophenyl)-ketone.
  • Reaction with Methylamine: Conducted at low temperatures to produce α-hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine.
  • Thermal Rearrangement: Converts the five-membered ring structure into the cyclohexylketone form.
  • Formation of Hydrochloride Salt: Hydrochloric acid is added to create the hydrochloride salt for improved solubility .

While primarily recognized as a designer drug, 2-fluoro-2-oxo PCE has potential applications in research settings, particularly in studies related to dissociative anesthetics and their effects on the central nervous system. Its unique chemical properties may also make it useful in pharmacological research aimed at understanding receptor interactions and drug metabolism .

Research into interaction studies involving 2-fluoro-2-oxo PCE is still developing. Preliminary findings suggest that its binding affinity to various receptors may differ from that of traditional compounds like ketamine due to the presence of the fluorine atom, which could influence its pharmacokinetics and pharmacodynamics. The compound's effects on metabolic pathways are also under investigation, particularly concerning its clearance rates compared to other similar drugs .

Several compounds share structural and functional similarities with 2-fluoro-2-oxo PCE:

Compound NameStructure SimilarityUnique Features
KetamineParent compoundEstablished anesthetic with extensive research
PhencyclidineStructural analogKnown for potent dissociative effects
2-FluorodeschloroketamineHalogen-substituted analogueReported similar effects but distinct metabolism
4-Fluoro-2-oxo PCEAnother halogen variantDifferent fluorination position
2-Fluoro-N-EthylnordeschloroketamineIsomerKnown as "CanKet," first identified in Australia

Each of these compounds exhibits unique pharmacological profiles and potential therapeutic applications while sharing core structural characteristics that define their classification within the arylcyclohexylamine family .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.1139201 g/mol

Monoisotopic Mass

271.1139201 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-08

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